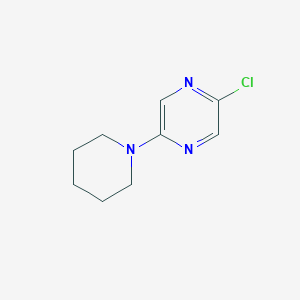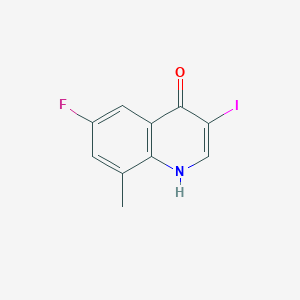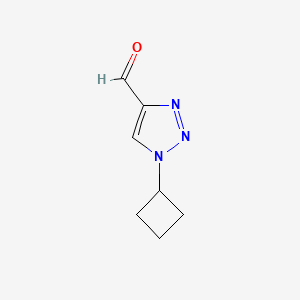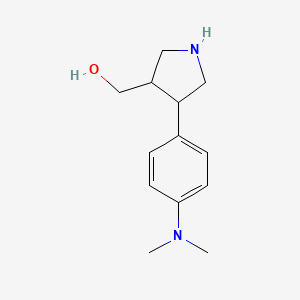
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
説明
The compound “(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered heterocyclic ring with nitrogen, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular formula of a similar compound, “(4-Dimethylamino-phenyl)-pyrrolidin-1-yl-methanone”, is C13H18N2O, with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .Chemical Reactions Analysis
Pyrrolidine derivatives, such as 4-(Dimethylamino)pyridine, have been found to be highly versatile nucleophilic catalysts for various reactions including acylation reactions, esterifications, and various organic transformations .科学的研究の応用
Catalytic Applications and Organic Synthesis
- Enantioselective Catalysis : A study by Munck et al. (2017) demonstrates the use of a prolinol derived ligand for the enantioselective addition of terminal alkynes to cyclic imines, resulting in chiral propargylic sulfamidates with high yields and excellent enantioselectivities under mild conditions (L. D. Munck et al., 2017).
- Acylation of Alcohols : Liu et al. (2014) described the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions, providing a sustainable approach to functionalizing alcohols (Zhihui Liu et al., 2014).
Materials Science and Polymers
- Electroluminescent Conjugated Polyelectrolytes : Huang et al. (2004) synthesized novel conjugated polyelectrolytes based on polyfluorene, showing potential for use in electroluminescent devices due to their high external quantum efficiencies and solubility in polar solvents (F. Huang et al., 2004).
Nonlinear Optics
- Second-Order Nonlinear Optical Properties : Li et al. (2012) reported on the synthesis and characterization of thienyl-substituted pyridinium salts, demonstrating their potential for second-order nonlinear optics based on their noncentrosymmetric structures and significant second harmonic generation efficiencies (Liang Li et al., 2012).
Green Chemistry and Sustainable Synthesis
- C-H Functionalization : Sar et al. (2021) achieved functionalization of pyrrole and indole derivatives through a green initiative using phenyl iodonium ylide under blue LED irradiation, showcasing an environmentally friendly method for C-H functionalization in methanol (Saibal Sar et al., 2021).
Photolysis and Chemical Reactions
- Photochemical Arylation : Guizzardi et al. (2000) explored the photolysis of 4-chloro-N,N-dimethylaniline, leading to the smooth synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles, illustrating the potential for photochemical preparation of complex organic molecules (B. Guizzardi et al., 2000).
将来の方向性
特性
IUPAC Name |
[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCOBNPVVOGNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



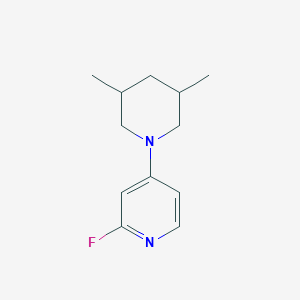
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
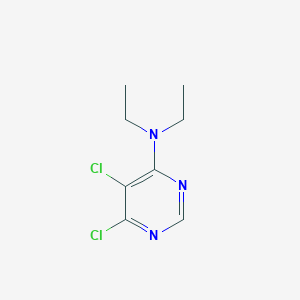
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
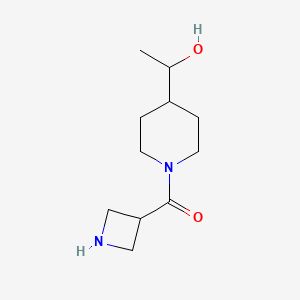
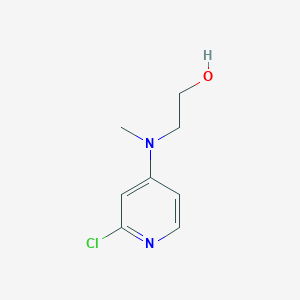
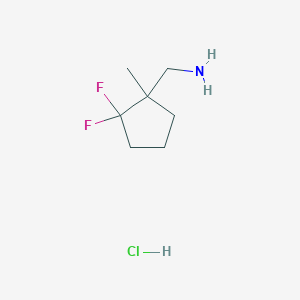
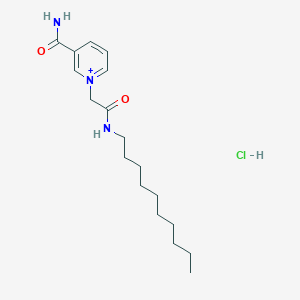

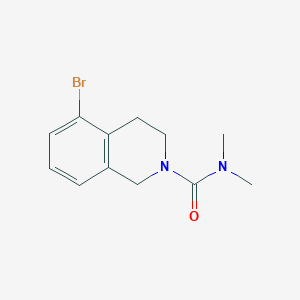
![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
